1-[4-(2-Chlorophenyl)phenyl]ethanone
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Overview
Description
1-[4-(2-Chlorophenyl)phenyl]ethanone is an organic compound with the molecular formula C14H11ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that this compound is an important intermediate used for the synthesis of the agrochemical difenoconazole , which is a triazole fungicide known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Mode of Action
Difenoconazole inhibits the enzyme 14α-demethylase, preventing the conversion of lanosterol to ergosterol, thereby disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
If we consider its role in the synthesis of difenoconazole, it can be inferred that it might indirectly affect the ergosterol biosynthesis pathway in fungi, leading to their death .
Result of Action
Given its role in the synthesis of difenoconazole, it can be inferred that it might contribute to the disruption of fungal cell membrane integrity, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(2-Chlorophenyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorophenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Chlorophenyl)phenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanone: A similar compound with a single chlorophenyl group.
1-(4-(4-Chlorophenoxy)-2-chlorophenyl)ethanone: Another related compound with additional chlorophenoxy groups.
Uniqueness
1-[4-(2-Chlorophenyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[4-(2-chlorophenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNNDZVEYLTHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273189 |
Source
|
Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3808-89-7 |
Source
|
Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3808-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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